

Spectroscopic Data of 4-Chloro-2-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)phenol

Cat. No.: B1281707

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-2-(trifluoromethyl)phenol**, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended to serve as a core reference for researchers and professionals in drug development, offering detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **4-Chloro-2-(trifluoromethyl)phenol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.49	d	Ar-H
7.38	dd	Ar-H
6.91	d	Ar-H
5.44	br s	-OH

Solvent: CDCl_3 . Data obtained from a patent providing synthesis and characterization details.

[1]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in the searched literature.	C-OH
Data not available in the searched literature.	C- CF_3
Data not available in the searched literature.	C-Cl
Data not available in the searched literature.	Aromatic C-H
Data not available in the searched literature.	Aromatic C-H
Data not available in the searched literature.	Aromatic C-H
Data not available in the searched literature.	CF_3

Note: Experimentally determined ^{13}C NMR data for **4-Chloro-2-(trifluoromethyl)phenol** was not found in the public domain during the literature search.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
~3400 (broad)	O-H stretch
~3100-3000	Aromatic C-H stretch
~1600, ~1480	Aromatic C=C stretch
~1320	C-O stretch
~1100-1350	C-F stretch (strong)
~800-600	C-Cl stretch

Note: A detailed experimental IR peak list for **4-Chloro-2-(trifluoromethyl)phenol** was not available. The presented data is based on typical absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Interpretation
196/198	$[M]^+$ molecular ion peak (presence of ^{35}Cl and ^{37}Cl isotopes)
Data not available	Fragmentation pattern data was not found in the searched literature.

Note: The molecular ion peak is predicted based on the molecular weight of the compound (196.55 g/mol). The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.[\[2\]](#) Detailed experimental fragmentation data was not found.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of phenolic compounds like **4-Chloro-2-(trifluoromethyl)phenol**.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **4-Chloro-2-(trifluoromethyl)phenol** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).

Data Acquisition:

- ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- For ^1H NMR, the spectral width is set to cover the aromatic and hydroxyl proton regions (typically 0-12 ppm).

- For ^{13}C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, with a spectral width covering the aromatic and trifluoromethyl carbon regions (typically 0-160 ppm).

IR Spectroscopy

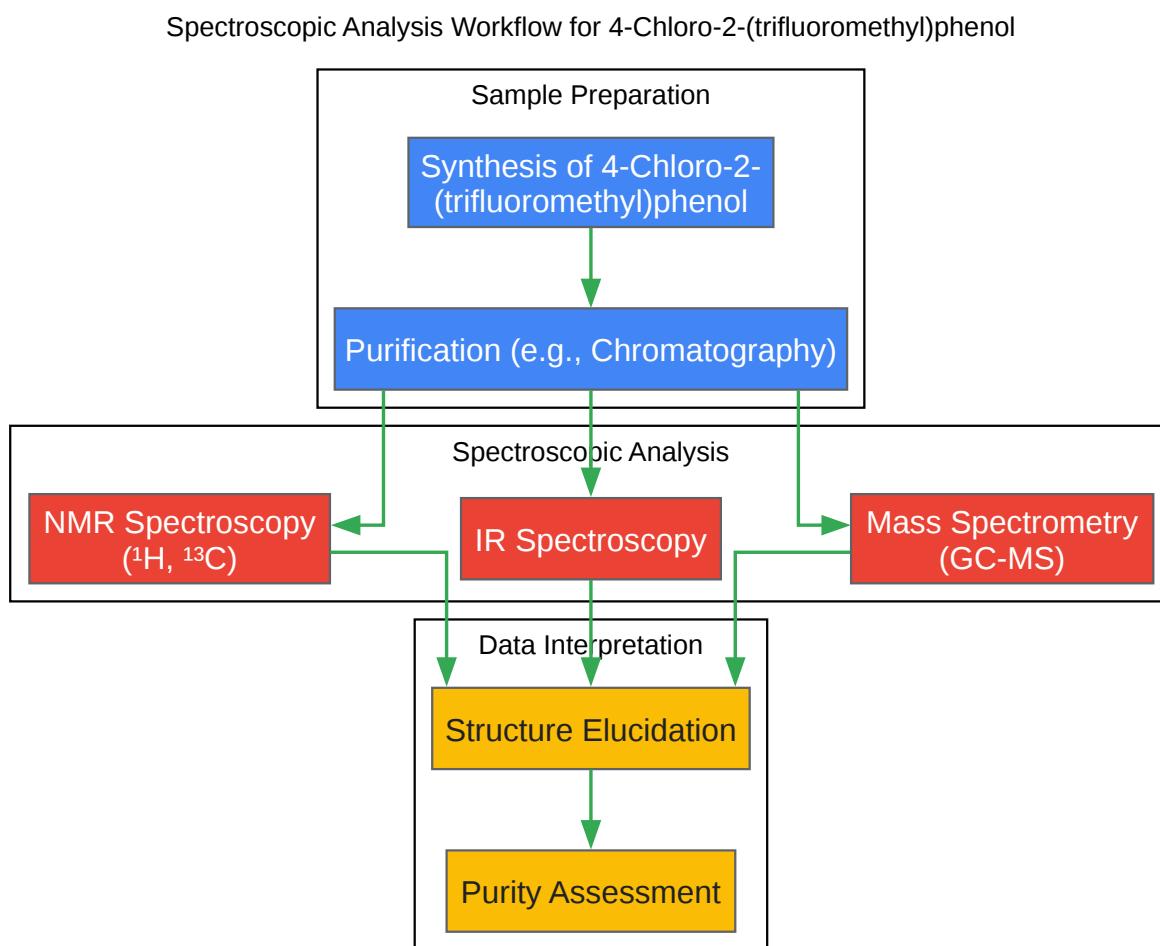
Sample Preparation (KBr Pellet Method):

- A small amount of **4-Chloro-2-(trifluoromethyl)phenol** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

Data Acquisition:

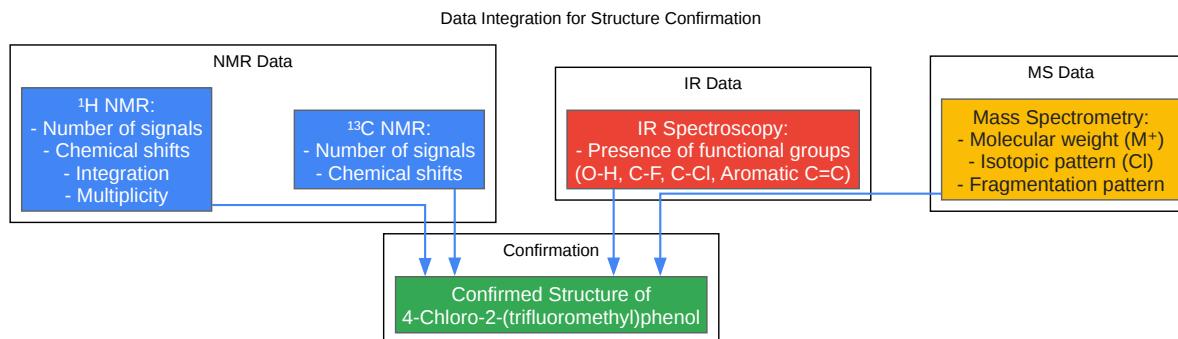
- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- The spectrum is typically recorded over the mid-infrared range (4000-400 cm^{-1}).
- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry


Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: A dilute solution of **4-Chloro-2-(trifluoromethyl)phenol** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-Chloro-2-(trifluoromethyl)phenol**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of **4-Chloro-2-(trifluoromethyl)phenol**.

[Click to download full resolution via product page](#)

Caption: Integration of data from multiple spectroscopic techniques for the unambiguous structural confirmation of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-CHLORO-2-(TRIFLUOROMETHYL)PHENOL CAS#: 53903-51-8 [m.chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Chloro-2-(trifluoromethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281707#spectroscopic-data-nmr-ir-ms-of-4-chloro-2-trifluoromethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com